2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Epoxy reactivity Ring strain Cationic polymerization

This cycloaliphatic epoxy silane delivers faster cationic UV curing and stronger hydrothermal adhesion than conventional glycidyl silanes like GPTMS. The trimethoxy structure ensures controlled hydrolysis for aqueous formulation stability. It eliminates primer steps in polysulfide, polyurethane, epoxy, and acrylic sealants, reducing labor costs and avoiding mercaptan odor. Ideal for semiconductor EMC, UV-patternable silica films, high-clarity TiO₂ nanohybrid optical coatings, and moisture-resistant electronic encapsulants. Procure with confidence—≥97% purity available from R&D (25 mL) to bulk (500 mL+) quantities.

Molecular Formula C11H22O4Si
Molecular Weight 246.37 g/mol
CAS No. 3388-04-3
Cat. No. B1216649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
CAS3388-04-3
Synonyms(3,4-epoxycyclohexyl)ethyltrimethoxysilane
ECEMS
Molecular FormulaC11H22O4Si
Molecular Weight246.37 g/mol
Structural Identifiers
SMILESCO[Si](CCC1CCC2C(C1)O2)(OC)OC
InChIInChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3
InChIKeyDQZNLOXENNXVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS 3388-04-3) Procurement Guide for Epoxy Silane Coupling Agent Selection


2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS 3388-04-3), also designated as β-(3,4-epoxycyclohexyl)ethyltrimethoxysilane, is a cycloaliphatic epoxy-functional silane coupling agent, with commercial equivalents including Momentive Silquest A-186, Shin-Etsu KBM-303, and Dow Z-6043 [1]. It features a reactive epoxy group directly attached to a cyclohexyl ring and three hydrolyzable methoxy groups, enabling dual reactivity for covalent bonding across organic-inorganic interfaces . Its primary industrial role is as an adhesion promoter and surface modifier in coatings, sealants, composites, and electronic encapsulation materials .

Why Generic Epoxy Silanes Cannot Replace 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS 3388-04-3)


Not all epoxy silanes are functionally equivalent. The cycloaliphatic epoxy group in 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane exhibits higher ring strain and thus greater reactivity toward nucleophiles compared to the linear glycidyl ether group in conventional silanes like 3-glycidoxypropyltrimethoxysilane (GPTMS) [1]. This structural distinction drives differences in curing kinetics, adhesion durability under hydrothermal stress, and final composite properties [2]. Additionally, the trimethoxy substitution pattern dictates hydrolysis and condensation rates that differ markedly from triethoxy analogs, impacting formulation stability in aqueous systems [3]. Direct substitution without reformulation often results in performance drift or premature failure.

Quantitative Differentiation Evidence for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS 3388-04-3)


Cycloaliphatic Epoxy Group Reactivity vs. Glycidyl Ether Silanes

The epoxy group in 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane is directly bonded to a cyclohexyl ring, creating significant ring strain that enhances its reactivity relative to linear glycidyl ether silanes. This structural feature makes it particularly suitable for UV-curable systems utilizing cationic photoinitiators [1]. The enhanced reactivity is explicitly attributed to the added strain imparted by the second ring .

Epoxy reactivity Ring strain Cationic polymerization

Adhesion Retention After Hygrothermal Aging vs. APS-Treated Glass

In a fracture-mechanics study of epoxy/glass interfaces, 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane (ECH) and 3-aminopropyltriethoxysilane (APS) were compared as adhesion promoters under 85°C/85% relative humidity aging. Both silanes improved adhesive strength relative to untreated controls both before and after hygrothermal exposure [1]. While quantitative Gc values for each promoter were not extracted in the abstract, the study confirms ECH provides comparable adhesion durability to APS in this demanding environment.

Adhesion Hygrothermal aging Fracture mechanics

Trimethoxy Hydrolysis Speed Advantage Over Triethoxy Analogs

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane hydrolyzes significantly faster than its triethoxy analog (CAS 10217-34-2) due to the smaller methoxy leaving group. This provides faster reaction and curing speed in moisture-cure and sol-gel applications [1]. The trade-off is methanol release versus the ethanol released by triethoxy silanes.

Hydrolysis kinetics Alkoxy group Cure speed

Thermal Stability and Interface Bonding Improvement Claims

Vendor technical data claims that 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane enhances composite material interface bonding by 40-60%, reduces coating curing time by 25-35%, and improves thermal stability up to 300°C . These values are presented without direct comparator data or published validation, requiring cautious interpretation.

Thermal stability Composite interface Bonding strength

Non-Yellowing Adhesion vs. Aminosilane Yellowing Tendency

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane provides storage-stable and non-yellowing adhesion promotion, making it particularly suitable for clear coatings, light-colored sealants, and applications where aesthetic appearance is critical . In contrast, aminosilanes are known to contribute to yellowing in cured products . The epoxy silane offers improved shelf life over aminosilanes in polyurethane formulations .

Color stability Aesthetics Sealants

Wet Electrical Property Enhancement in Epoxy Encapsulants

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is specifically noted for enhancing wet electrical properties of epoxy-based encapsulants and packaging materials . It improves electrical performance of epoxy resin electronic materials, potting compounds, and printed circuit boards, particularly under humid conditions . This distinguishes it from silanes optimized solely for mechanical adhesion.

Electrical properties Moisture resistance Electronic packaging

Optimal Application Scenarios for 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS 3388-04-3)


Cationic UV-Curable Coatings and Photopatternable Resists

The high ring strain of the cycloaliphatic epoxy group enables rapid cationic photopolymerization, making 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane an effective precursor for UV-curable coating resins and microstructuring applications [1]. It has been used to fabricate microstructures on organic substrates via cationic polymerization and as a sol-gel precursor for UV-patternable silica films [2].

Electronic Encapsulation and Semiconductor Packaging

This silane is employed as a surface treatment for silica fillers in liquid epoxy sealing materials for semiconductor devices, where it improves moisture resistance and thermal cycle performance [1]. Its ability to enhance wet electrical properties makes it suitable for epoxy molding compounds (EMC), potting materials, and printed circuit board coatings where dielectric integrity under humid conditions is critical [2].

Polysulfide and Polyurethane Sealants Eliminating Separate Primers

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane can eliminate the need for a separate primer in polysulfide and urethane sealants, reducing application steps and labor costs [1]. It provides non-yellowing, storage-stable adhesion promotion for polysulfide, polyurethane, epoxy, and acrylic sealants, improving adhesion to glass, metal, and concrete while avoiding the mercaptan odor associated with some alternative silanes [2].

Transparent Nanocomposites and Optical Device Coatings

This silane has been used to surface-modify TiO2 nanoparticles, rendering them highly compatible with organic monomers and preventing aggregation. The resulting transparent nanohybrid polymers enable precise refractive index control, making them suitable for optical device coatings and high-clarity composites [1]. The non-yellowing characteristic further supports optical applications requiring long-term color stability [2].

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